2,3,5,6-Tetrafluorobenzaldehyde

Catalog No.
S709180
CAS No.
19842-76-3
M.F
C7H2F4O
M. Wt
178.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobenzaldehyde

CAS Number

19842-76-3

Product Name

2,3,5,6-Tetrafluorobenzaldehyde

IUPAC Name

2,3,5,6-tetrafluorobenzaldehyde

Molecular Formula

C7H2F4O

Molecular Weight

178.08 g/mol

InChI

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H

InChI Key

YIRYOMXPMOLQSO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)F

The exact mass of the compound 2,3,5,6-Tetrafluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5,6-Tetrafluorobenzaldehyde (CAS: 19842-76-3) is a highly fluorinated aromatic building block primarily utilized in the synthesis of electron-deficient macrocycles, including porphyrins, corroles, and BODIPY dyes [1]. Unlike fully fluorinated analogs, it features an unsubstituted para position (C4-H), which fundamentally alters its reactivity profile [2]. This structural feature provides a distinct combination of strong electron-withdrawing capacity—imparting high oxidation potentials to downstream materials—while maintaining a specific handle for electrophilic functionalization and ensuring chemical stability against nucleophilic attack [3]. It is a critical precursor for advanced optoelectronic materials, photodynamic therapy agents, and supramolecular assemblies where regiocontrol and environmental stability are paramount.

Substituting 2,3,5,6-tetrafluorobenzaldehyde with the more common pentafluorobenzaldehyde often leads to catastrophic failure in downstream applications requiring chemical stability or specific functionalization [1]. Pentafluorobenzaldehyde and its derived macrocycles (e.g., meso-tetrakis(pentafluorophenyl)porphyrin) possess a highly activated para-fluorine atom that readily undergoes nucleophilic aromatic substitution (SNAr) in the presence of thiols, primary amines, or basic media[2]. If a buyer requires a fluorinated porphyrin that must remain inert in biological fluids or complex nucleophilic environments, the pentafluorinated analog will degrade or cross-react. Conversely, if the synthetic route requires introducing an electrophile (such as an iodine atom for subsequent cross-coupling) at the para position, pentafluorobenzaldehyde cannot be used; the C4-H bond of 2,3,5,6-tetrafluorobenzaldehyde is strictly required for directed lithiation and electrophilic trapping [1].

Enabling Electrophilic Para-Functionalization via Directed Lithiation

While pentafluorobenzaldehyde is restricted to nucleophilic aromatic substitution (SNAr), 2,3,5,6-tetrafluorobenzaldehyde allows for direct electrophilic functionalization at the para position [1]. Research demonstrates that the C4-H bond in 2,3,5,6-tetrafluorobenzaldehyde (after acetal protection) can be cleanly lithiated using n-BuLi at -70 °C and subsequently trapped with iodine to yield 4-iodo-2,3,5,6-tetrafluorobenzaldehyde in 89% yield [1]. This transformation is impossible with pentafluorobenzaldehyde, making the tetrafluoro analog the exclusive precursor for creating para-iodinated fluorinated building blocks used in multiporphyrin arrays.

Evidence DimensionPrecursor viability for para-electrophilic trapping (e.g., iodination)
Target Compound Data89% yield of 4-iodo-2,3,5,6-tetrafluorobenzaldehyde via lithiation/iodination
Comparator Or BaselinePentafluorobenzaldehyde (0% yield; lacks C-H bond for lithiation, restricted to SNAr)
Quantified DifferenceAbsolute binary enabler (89% vs. impossible) for electrophilic para-substitution
Conditionsn-BuLi lithiation at -70 °C followed by I2 trapping

Buyers synthesizing cross-coupling precursors or halogen-bonding arrays must procure this exact compound to access electrophilic functionalization pathways that fully fluorinated analogs block.

Prevention of Undesired Nucleophilic Degradation in Porphyrin Derivatives

Porphyrins synthesized from pentafluorobenzaldehyde possess para-fluorine atoms that are highly reactive toward nucleophiles, undergoing rapid SNAr with thiols and amines [1]. This reactivity compromises the stability of the macrocycle in biological or basic media. In contrast, porphyrins derived from 2,3,5,6-tetrafluorobenzaldehyde feature a stable C-H bond at the para position, rendering them completely inert to SNAr under identical conditions [1]. This structural difference prevents the undesired fluoro-substitution by alkanethiols or amines, ensuring the structural integrity of the fluorinated macrocycle in complex environments.

Evidence DimensionSusceptibility to nucleophilic aromatic substitution (SNAr) at the para position
Target Compound DataMeso-tetrakis(2,3,5,6-tetrafluorophenyl)porphyrin remains inert to SNAr by thiols/amines
Comparator Or BaselineMeso-tetrakis(pentafluorophenyl)porphyrin (Undergoes quantitative fluoro-substitution by alkanethiols/amines)
Quantified DifferenceComplete suppression of SNAr degradation pathways
ConditionsExposure of the derived porphyrin to primary thiols or amines in basic media

For applications in photodynamic therapy or biological imaging where nucleophiles are ubiquitous, this compound ensures the final dye does not degrade or cross-react in vivo.

High Oxidation Potential Maintenance in Electron-Deficient Sensitizers

In the design of photoinduced charge-separation systems, maintaining a high oxidation potential is critical for reducing energy loss[1]. 2,3,5,6-tetrafluorobenzaldehyde is used to synthesize meso-tetrakis(2,3,5,6-tetrafluorophenyl) zinc porphyrin (ZnTF4PP), which provides a highly electron-deficient core [1]. Studies comparing ZnTF4PP to its analogs show that it successfully maintains a high oxidation potential driven by the four electronegative fluorine atoms per ring, enabling the formation of long-lived charge-separated states (e.g., with Li+@C60) with minimal energy loss, while avoiding the chemical instability associated with the fully fluorinated ZnTF5PP [1].

Evidence DimensionSuitability for high-oxidation-potential supramolecular complexes
Target Compound DataZnTF4PP forms stable, high-potential complexes with Li+@C60 (Binding constant ~7.2 × 10^5 M^-1 for related anionic derivatives)
Comparator Or BaselineNon-fluorinated ZnTPP (Lower oxidation potential, higher energy loss) / ZnTF5PP (Chemically unstable to nucleophiles)
Quantified DifferenceOptimal balance of high oxidation potential and chemical stability
ConditionsElectrochemical and photophysical evaluation of zinc porphyrin-fullerene dyads

Researchers developing advanced photovoltaics or photocatalysts should select this precursor to maximize the oxidation potential of their sensitizers without introducing the chemical liabilities of pentafluorinated rings.

Synthesis of Cross-Coupling-Ready Fluorinated Porphyrins

Because the para C-H bond can be selectively lithiated and iodinated, this compound is the premier starting material for generating 4-iodo-2,3,5,6-tetrafluorophenyl building blocks [1]. These are essential for synthesizing multiporphyrin arrays via Suzuki or Sonogashira couplings, which cannot be achieved using pentafluorobenzaldehyde.

Development of Stable Photodynamic Therapy (PDT) Agents

In medical chemistry, porphyrins must survive the nucleophile-rich environment of human blood and cells. Using this compound prevents the para-SNAr degradation seen with pentafluorophenyl porphyrins, making it ideal for stable, highly fluorinated PDT dyes [2].

High-Potential Sensitizers for Artificial Photosynthesis

For researchers building donor-acceptor dyads (e.g., porphyrin-fullerene complexes), this precursor yields macrocycles with the high oxidation potentials required to minimize energy loss during photoinduced charge separation, outperforming non-fluorinated benchmarks[3].

XLogP3

1.9

Boiling Point

178.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,5,6-Tetrafluorobenzaldehyde

Dates

Last modified: 08-15-2023

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